(3-Carboxypropyl)trimethylammonium chloride NHS-ester
Description
(3-Carboxypropyl)trimethylammonium chloride NHS-ester is a chemical compound known for its utility in various scientific and industrial applications. It is characterized by the presence of a trimethylammonium group and a carboxypropyl group, which are linked through an NHS-ester functionality. This compound is often used in biochemical research due to its ability to facilitate the conjugation of carboxyl groups to amines, making it a valuable tool in the synthesis of complex molecules.
Properties
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O4.ClH/c1-13(2,3)8-4-5-11(16)17-12-9(14)6-7-10(12)15;/h4-8H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRKQOQIFDROC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)ON1C(=O)CCC1=O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)trimethylammonium chloride NHS-ester typically involves the reaction of (3-Carboxypropyl)trimethylammonium chloride with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent the decomposition of the NHS-ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Carboxypropyl)trimethylammonium chloride NHS-ester undergoes various types of chemical reactions, including:
Substitution Reactions: The NHS-ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: In the presence of water, the NHS-ester can hydrolyze to form (3-Carboxypropyl)trimethylammonium chloride and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane are preferred to prevent hydrolysis.
Catalysts: Coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate the formation of the NHS-ester.
Major Products
The major products formed from the reactions of this compound include amide derivatives when reacted with amines and the corresponding carboxylic acid upon hydrolysis .
Scientific Research Applications
(3-Carboxypropyl)trimethylammonium chloride NHS-ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules by facilitating the formation of amide bonds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of drug delivery systems and the conjugation of therapeutic agents to targeting molecules.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Carboxypropyl)trimethylammonium chloride NHS-ester involves the activation of carboxyl groups through the formation of an NHS-ester intermediate. This intermediate is highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds. The molecular targets and pathways involved include the nucleophilic attack by amines on the activated ester, resulting in the formation of amide linkages .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These compounds share the NHS-ester functionality and are used for similar applications in bioconjugation.
Carbodiimides: Compounds like DCC and EDC are used as coupling agents in the synthesis of NHS-esters and amides.
Uniqueness
(3-Carboxypropyl)trimethylammonium chloride NHS-ester is unique due to the presence of the trimethylammonium group, which imparts water solubility and enhances its reactivity in aqueous environments. This makes it particularly useful in biological applications where water solubility is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
